![molecular formula C10H14O2 B1455974 3-オキサスピロ[5.5]ウンデカ-7-エン-9-オン CAS No. 1159280-52-0](/img/structure/B1455974.png)

3-オキサスピロ[5.5]ウンデカ-7-エン-9-オン

概要

説明

Synthesis Analysis

The synthesis of spirocyclic compounds like “3-Oxaspiro[5.5]undec-7-en-9-one” has been a topic of interest in the scientific literature and patents . They are organized depending on the reaction type during the key-step of spirocyclisation or spirocycle formation among 16 identified approaches . For example, a 3-steps sequence from α-terpineol to 9-methy-5-methylidene-1-oxaspiro[5.5]undec-8-en-2-one 9 a by lactonisation was presented .

Molecular Structure Analysis

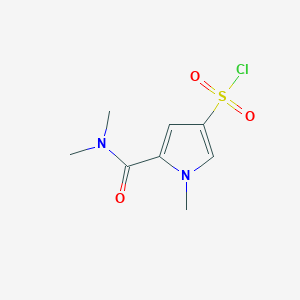

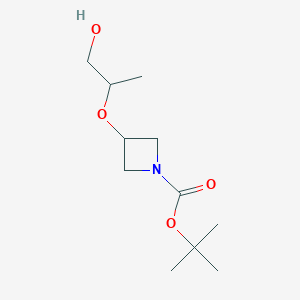

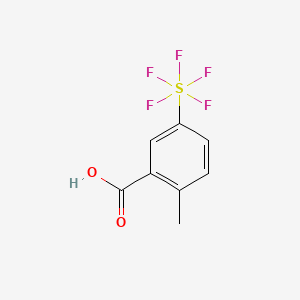

The molecular formula of “3-Oxaspiro[5.5]undec-7-en-9-one” is C10H14O2 . It has an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da . In spirocyclic molecules, the atom common to both cycles is called the spiro-atom. It is more frequently a carbon atom but can be any tetravalent atom .

Chemical Reactions Analysis

The chemical reactions involving “3-Oxaspiro[5.5]undec-7-en-9-one” are quite diverse. The nucleophilicity of heteroatoms is definitely an advantage for synthetic purposes, and even more if two heteroatoms are involved . Conventional procedures for the condensation of 1,2-difunctional compounds (e.g. α-diols, α-aminoalcohols, α-sulfanylalcohols, …) with ketones under acid-catalysis are thus plethora .

科学的研究の応用

ヘテロ環状化合物の合成

3-オキサスピロ[5.5]ウンデカ-7-エン-9-オン: は、様々なヘテロ環状化合物の合成における重要な中間体として役立ちます。 触媒的 hydrogenation を通じて、様々なヘテロ環に変換することができ、これは医薬品や農薬の開発に不可欠です .

有機合成方法論

この化合物は、ロビンソン環化など、有機合成方法論で使用されます。この方法では、リン酸を用いて酸性条件下で合成することができます。 このプロセスは、天然物や医薬品に見られる複雑な分子構造を構築するために重要です .

創薬のためのビルディングブロック

3-オキサスピロ[5.5]ウンデカ-7-エン-9-オンは、新規なビルディングブロックとして、創薬に使用されています。 化学者は、この化合物を使用して多様な分子構造を作成することができ、新しい治療薬の発見につながる可能性があります .

Safety and Hazards

The safety data sheet for “3-Oxaspiro[5.5]undec-7-en-9-one” suggests that it should be handled with care . Any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous zone . Consultation with a physician is recommended if exposure occurs .

特性

IUPAC Name |

3-oxaspiro[5.5]undec-10-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1,3H,2,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFLJBVLNHOYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738973 | |

| Record name | 3-Oxaspiro[5.5]undec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159280-52-0 | |

| Record name | 3-Oxaspiro[5.5]undec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)

![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)